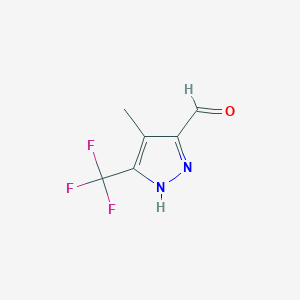
4-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde is a useful research compound. Its molecular formula is C6H5F3N2O and its molecular weight is 178.114. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antioxidant Properties
4-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde has been utilized in the synthesis of novel compounds with potential antimicrobial and antioxidant activities. For example, Bhat et al. (2016) synthesized a series of 1,2,3-triazolyl pyrazole derivatives via a Vilsmeier–Haack reaction approach. These compounds exhibited broad-spectrum antimicrobial activities and moderate to good antioxidant activities, as supported by in silico molecular docking studies (Bhat et al., 2016).
Crystal Structure Analysis
The crystal structure of related compounds has been determined to understand the spatial arrangement and bonding properties. Xu and Shi (2011) investigated the crystal structure of a closely related compound, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, revealing its coplanar alignment with the adjacent pyrazole ring (Xu & Shi, 2011).
Synthesis of Pyrazolo[4,3-c]pyridines
In the field of organic chemistry, this compound has been used in the synthesis of pyrazolo[4,3-c]pyridines. Palka et al. (2014) demonstrated a microwave-assisted treatment of a related compound with various terminal alkynes to produce 6-substituted 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines (Palka et al., 2014).
Synthesis of Multifluorinated Pyrazolone-5-one Derivatives
Gadakh et al. (2010) described the synthesis of multifluorinated pyrazolone-5-one derivatives using this compound. They explored both conventional and non-conventional methods, emphasizing the importance of eco-friendly conditions (Gadakh et al., 2010).
Biological Investigations
In biological research, related compounds have been synthesized and investigated for their potential biological properties. Prasath et al. (2015) synthesized quinolinyl chalcones containing a pyrazole group, which showed promising antimicrobial properties and moderate antioxidant activity (Prasath et al., 2015).
Properties
IUPAC Name |
4-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O/c1-3-4(2-12)10-11-5(3)6(7,8)9/h2H,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCMQUYJMNQEMMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1C=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
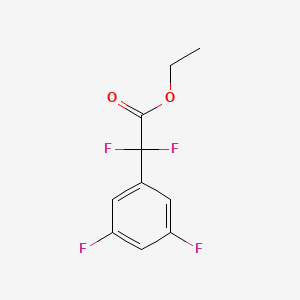
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2612800.png)
![3-((1-(4,5,6,7-Tetrahydrobenzo[d]isoxazole-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2612801.png)
![2-{[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-3-propylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2612804.png)
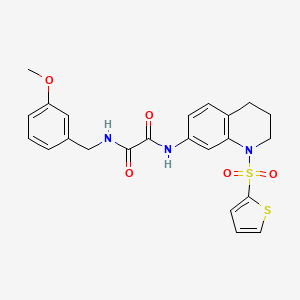
![N-cyclohexyl-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2612809.png)
![Methyl 3-[(3,4-dimethylphenyl){2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate](/img/structure/B2612811.png)

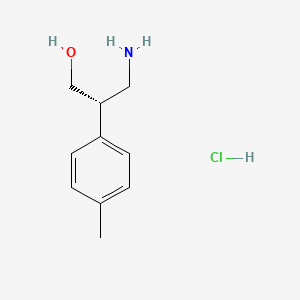
![(1R,12S,13R,14S,23S)-13,14-Dimethyl-2,6,8,20,22-pentaoxahexacyclo[10.10.1.01,19.03,11.05,9.016,23]tricosa-3,5(9),10,18-tetraen-17-one](/img/structure/B2612815.png)
![2-(2-methylpropyl)-6-[(2,4,6-trimethylphenyl)methyl]-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2612817.png)
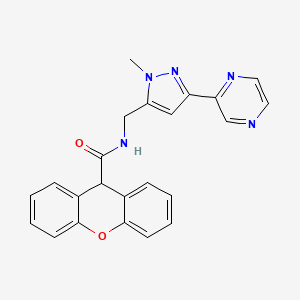
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2612819.png)

